Engeletin
Overview
Description
Engeletin is a naturally occurring flavonoid compound, specifically a flavanonol glycoside, found in various plants, including the leaves of Engelhardia roxburghiana and the rhizomes of Smilax glabra. It is known for its diverse physiological and pharmacological effects, such as anti-inflammatory, antioxidant, and immunomodulatory properties . This compound has garnered significant attention as a promising candidate for drug development due to its potential therapeutic benefits .
Mechanism of Action
Target of Action
Engeletin, a natural flavonoid compound, is known for its diverse physiological and pharmacological effects . It primarily targets the NF-κB signaling pathway and PINK1 , which play crucial roles in inflammation and mitochondrial autophagy dysfunction, respectively .
Mode of Action
This compound interacts with its targets, leading to a series of changes. It inhibits the activation of the NF-κB signaling pathway , thereby reducing inflammation. It also interacts with PINK1, which is involved in mediating mitochondrial autophagy dysfunction .
Biochemical Pathways
This compound affects multiple biochemical pathways. It promotes angiogenesis via the vascular endothelial growth factor (VEGF)/vasohibin signaling pathway and stabilizes new vessels through the angiopoietin-1/Tie-2 pathway . It also reduces mitochondrial dysfunction and suppresses inflammation through the Keap1/NRF2 pathway . Furthermore, it inhibits the NF-κB and MAPK pathways .
Pharmacokinetics
This compound is rapidly absorbed and widely distributed following a single oral or intravenous administration, with low bioavailability and an oral half-life of 3.686 ± 2.356 h . These ADME properties significantly impact the bioavailability of this compound.
Result of Action
The action of this compound leads to several molecular and cellular effects. It exhibits significant potential in treating a variety of diseases across different systems, attributed to its anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory activities . It also alleviates TNF-α-induced inhibition of extracellular matrix components and upregulates matrix catabolic enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, a theoretical formulation of this compound-nanostructured lipid nanocarriers may allow for free transit over the blood-brain barrier due to offering a similar composition to the natural lipids present in the body, potentially leading to a cure or prevention of Huntington’s disease .
Biochemical Analysis
Biochemical Properties
Engeletin interacts with various biomolecules, including enzymes and proteins. For instance, it forms a static complex with Bovine Serum Albumin (BSA), effectively quenching the fluorescence of BSA . This interaction is primarily driven by hydrophobic and hydrogen bond interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it binds with BSA, leading to changes in the protein’s conformation and microenvironment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, after mice were intraperitoneally injected with this compound, the distribution in kidney and liver was the highest, followed by blood, spleen, lung, heart, and brain .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After administration, the highest distribution of this compound was observed in the kidney and liver, followed by blood, spleen, lung, heart, and brain .
Subcellular Localization
Current studies suggest that this compound can penetrate the blood-brain barrier, indicating potential localization in brain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Engeletin can be extracted from natural sources using various methods. One common approach involves the use of macroporous resins for the adsorption and separation of flavonoids from plant materials. For instance, the adsorption kinetics of this compound on HPD-300 resin follows a pseudo-second-order kinetics equation, and the process is optimized by dynamic adsorption/desorption experiments . After separation, the purity of this compound can be further increased using preparative high-performance liquid chromatography (HPLC) and silica gel chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials, followed by purification processes. The use of macroporous resins and preparative HPLC are common techniques employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Engeletin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its behavior and potential modifications for therapeutic applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Engeletin has a wide range of scientific research applications across various fields:
Chemistry:
- This compound is used as a model compound for studying flavonoid chemistry and its interactions with other molecules .
Biology:
- This compound exhibits significant antioxidant and anti-inflammatory properties, making it a valuable compound for studying oxidative stress and inflammation-related pathways .
Medicine:
- This compound has shown potential in treating various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer . Its anti-inflammatory and antioxidant effects are particularly beneficial in these contexts.
Industry:
- This compound is used in the food and nutrition industry as a natural antioxidant and preservative . It is also explored for its potential in improving the shelf life and nutritional value of food products.
Comparison with Similar Compounds
Astilbin: Another flavanonol glycoside with antioxidant and anti-inflammatory properties.
Isoastilbin: A structural isomer of astilbin with similar biological activities.
Engeletin’s unique structural features and higher adsorption capacity make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPQWGKORWZII-WDPYGAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972649 | |
Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
572-31-6 | |
Record name | Engeletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=572-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Engeletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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